molecular formula C16H15ClN2O2 B5797827 N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide

N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide

Cat. No. B5797827
M. Wt: 302.75 g/mol
InChI Key: SPPXEPTZINAQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor, a type of ATP-gated ion channel that is expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor plays a critical role in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. Therefore, the development of P2X7 receptor antagonists, such as this compound, has been a subject of intense research.

Mechanism of Action

N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide acts as a selective antagonist of the P2X7 receptor by binding to its allosteric site. This binding prevents the opening of the ion channel and the subsequent influx of calcium ions and release of pro-inflammatory cytokines, leading to the attenuation of inflammation, pain, and neurodegeneration.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include:
1. Inhibition of pro-inflammatory cytokine production: this compound inhibits the release of IL-1β and TNF-α from immune cells, leading to the attenuation of inflammation.
2. Attenuation of pain behavior: this compound attenuates pain behavior in animal models of neuropathic and inflammatory pain, indicating its potential use as an analgesic.
3. Neuroprotection: this compound protects neurons and glial cells from death in vitro and in vivo, suggesting its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide in lab experiments include:
Advantages:
1. Selective antagonist: this compound is a selective antagonist of the P2X7 receptor, allowing for the specific study of this receptor's function.
2. Potent activity: this compound exhibits potent activity in vitro and in vivo, allowing for the use of lower concentrations in experiments.
3. Versatility: this compound has been shown to have applications in various fields of scientific research, such as immunology, neurobiology, and pharmacology.
Limitations:
1. Limited solubility: this compound has limited solubility in aqueous solutions, making it difficult to work with in some experiments.
2. Potential off-target effects: Although this compound is a selective antagonist of the P2X7 receptor, it may exhibit off-target effects on other receptors or ion channels.
3. Lack of clinical data: this compound has not been extensively studied in clinical trials, limiting its potential therapeutic applications.

Future Directions

The future directions of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide research include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects.
3. Structural modifications: Structural modifications of this compound may lead to the development of more potent and selective P2X7 receptor antagonists.
4. Development of imaging agents: this compound may be used as an imaging agent to visualize P2X7 receptor expression in vivo.
Conclusion:
In conclusion, this compound is a selective antagonist of the P2X7 receptor that has shown potential therapeutic applications in various fields of scientific research. Its inhibitory effects on inflammation, pain, and neurodegeneration make it a promising candidate for the development of new drugs. However, further studies are needed to determine its safety and efficacy in humans and to explore its full potential in combination therapy and structural modifications.

Synthesis Methods

The synthesis of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide involves the reaction of 4-chlorobenzoyl chloride with 3-(acetylamino)-4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting product is purified by column chromatography and characterized by spectroscopic techniques.

Scientific Research Applications

N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been extensively studied in various fields of scientific research, such as immunology, neurobiology, and pharmacology. Some of the notable applications of this compound include:
1. Inflammation: P2X7 receptor activation is involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), from immune cells. This compound has been shown to inhibit the production of these cytokines in vitro and in vivo, suggesting its potential use as an anti-inflammatory agent.
2. Pain: P2X7 receptor activation is also implicated in the transmission of pain signals in the nervous system. This compound has been shown to attenuate pain behavior in animal models of neuropathic and inflammatory pain, indicating its potential use as an analgesic.
3. Neurodegeneration: P2X7 receptor activation is involved in the death of neurons and glial cells in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons and glial cells from death in vitro and in vivo, suggesting its potential use as a neuroprotective agent.

properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-3-8-14(9-15(10)18-11(2)20)19-16(21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPXEPTZINAQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.